N6-Benzoyl-9-|A-D-arabinofuranosyladenine
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Overview
Description
N6-Benzoyl-9-β-D-arabinofuranosyladenine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-9-β-D-arabinofuranosyladenine typically involves the benzoylation of 9-β-D-arabinofuranosyladenine. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective benzoylation at the N6 position of the adenine ring .
Industrial Production Methods: Industrial production of N6-Benzoyl-9-β-D-arabinofuranosyladenine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities with high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N6-Benzoyl-9-β-D-arabinofuranosyladenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its biological properties.
Substitution: The benzoyl group can be substituted with other functional groups to create new analogs with varying activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .
Scientific Research Applications
N6-Benzoyl-9-β-D-arabinofuranosyladenine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cellular processes, particularly in relation to DNA synthesis and repair.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Mechanism of Action
The mechanism of action of N6-Benzoyl-9-β-D-arabinofuranosyladenine involves its incorporation into cellular DNA, where it interferes with DNA synthesis and repair processes. This leads to the inhibition of cancer cell proliferation. The compound targets specific enzymes involved in DNA replication, such as DNA polymerase, and disrupts their normal function .
Comparison with Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Comparison: N6-Benzoyl-9-β-D-arabinofuranosyladenine is unique among these compounds due to its specific benzoylation at the N6 position, which enhances its stability and biological activity. Unlike some of the other analogs, it has shown a higher potential for inhibiting cancer progression, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H17N5O5 |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12?,13+,17-/m1/s1 |
InChI Key |
NZDWTKFDAUOODA-LXAXPIHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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